N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide
Description
N-[2-(4-Methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide is a sulfonamide derivative characterized by a central ethyl group substituted with both a 4-methylbenzenesulfonyl (tosyl) moiety and a thiophen-2-yl ring. Its synthesis typically involves multi-step substitution reactions, as seen in analogous sulfonamide derivatives .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S3/c1-3-22(17,18)16-11-15(14-5-4-10-21-14)23(19,20)13-8-6-12(2)7-9-13/h4-10,15-16H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGGLSJYIDGNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(thiophen-2-yl)ethylamine with 4-methylbenzenesulfonyl chloride under basic conditions to form the intermediate N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]amine. This intermediate is then reacted with ethanesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary or secondary amines .
Scientific Research Applications
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Research Findings
Sulfonamide vs. Sulfonate Bioactivity : The target compound’s dual sulfonamide groups may improve metabolic stability compared to sulfonate-based analogues (e.g., compound e in ), which are prone to esterase hydrolysis.
Thiophene Electronic Effects: The electron-rich thiophen-2-yl group in the target compound enhances π-π stacking with biological targets, a feature shared with antibacterial quinolone derivatives .
Synthetic Challenges : Multi-sulfonamide substitution (as in the target compound) requires precise stoichiometry to avoid byproducts, unlike single-sulfonamide analogues .
Biological Activity
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound features a thiophene ring and a sulfonamide group, which are known to influence its pharmacological properties. The following sections provide an overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is C13H15N1O3S3. It is characterized by the presence of a thiophene moiety and a sulfonamide functional group, which are often associated with various biological activities.
Antimicrobial Activity
Recent studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These results indicate that the compound exhibits potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
Sulfonamides are also known for their anti-inflammatory effects. Research indicates that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Study:
A study conducted on macrophage cells treated with this compound showed a reduction in nitric oxide (NO) production by approximately 50% compared to untreated controls, suggesting its potential use in managing inflammatory conditions.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Cytokine Modulation: The compound's structure allows it to modulate signaling pathways involved in inflammation, potentially affecting NF-kB and MAPK pathways.
- Membrane Disruption: Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide, and what critical parameters influence yield?
- Methodology :
- Stepwise sulfonylation : React thiophen-2-yl ethylamine derivatives with 4-methylbenzenesulfonyl chloride and ethanesulfonyl chloride under controlled pH (8–9) in anhydrous dichloromethane. Monitor reaction progress via TLC .
- Purification : Use recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization depends on stoichiometric ratios (1:1.2 for sulfonylating agents), reaction time (6–12 hours), and temperature (0–25°C) .
- Critical parameters : Excess sulfonyl chloride improves conversion, but side reactions (e.g., over-sulfonylation) require quenching with ice-water mixtures .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodology :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm sulfonamide linkages (δ 2.8–3.5 ppm for SO₂CH₂ groups) and thiophene protons (δ 6.8–7.2 ppm). Compare with literature data for analogous sulfonamides .
- IR spectroscopy : Detect sulfonyl S=O stretches (1130–1370 cm⁻¹) and N–H bends (1540–1650 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
- Elemental analysis : Verify C, H, N, S content (±0.4% theoretical) .
Q. What stability considerations are critical under different storage conditions?
- Methodology :
- Thermal stability : Store at −20°C in amber vials to prevent sulfone formation via oxidation (observe mass changes via TGA) .
- Hydrolytic stability : Avoid prolonged exposure to moisture (e.g., D₂O exchange in NMR indicates degradation). Use anhydrous solvents during synthesis .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway and predict reaction outcomes?
- Methodology :
- Reaction path search : Employ density functional theory (DFT) to model intermediates and transition states. For example, calculate activation energies for sulfonylation steps to identify rate-limiting stages .
- Machine learning : Train models on existing sulfonamide reaction datasets to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst effects .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Comparative analysis : Cross-reference ¹H NMR shifts with structurally similar compounds (e.g., N-(4-chloro-2-nitrophenyl)acetamide derivatives) to validate assignments .
- 2D NMR : Use COSY and HSQC to resolve overlapping signals (e.g., thiophene vs. aromatic protons) .
- Crystallography : If crystals are obtainable, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .
Q. What challenges arise in scaling up synthesis from lab to pilot scale, and how can they be addressed?
- Methodology :
- Reactor design : Transition from batch to flow reactors for precise temperature control during exothermic sulfonylation .
- Separation technologies : Implement centrifugal partition chromatography (CPC) for large-scale purification, minimizing silica gel waste .
Q. How can researchers evaluate the biological activity of this compound, considering its structural features?
- Methodology :
- In vitro assays : Screen for antimicrobial activity (e.g., MIC against S. aureus) using broth microdilution, leveraging the thiophene moiety’s potential π-π interactions with bacterial targets .
- Molecular docking : Simulate binding to enzymes like dihydropteroate synthase (DHPS), comparing affinity with known sulfonamide inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
